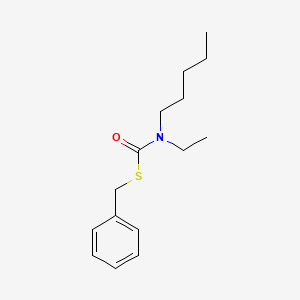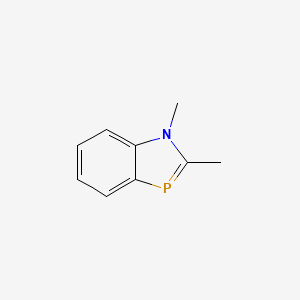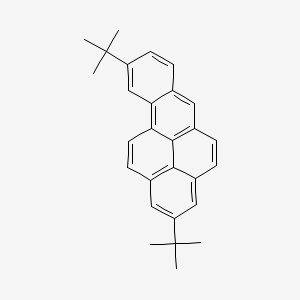
S-Benzyl ethyl(pentyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl ethyl(pentyl)carbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a thiocarbonyl group (C=S) attached to a carbamate group (N-C=O)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl ethyl(pentyl)carbamothioate typically involves the reaction of benzyl chloride with ethyl(pentyl)carbamothioate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiocarbonyl group of ethyl(pentyl)carbamothioate attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and concentration of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiocarbonyl group (C=S) is converted to a sulfoxide (C=S=O) or sulfone (C=S=O2) group.
Reduction: The compound can be reduced to form the corresponding thiol (C-SH) or sulfide (C-S-C).
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
S-Benzyl ethyl(pentyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiocarbonyl compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of S-Benzyl ethyl(pentyl)carbamothioate involves its interaction with specific molecular targets. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Similar Compounds:
S-Benzyl ethylcarbamothioate: Similar structure but lacks the pentyl group.
S-Benzyl methylcarbamothioate: Similar structure but has a methyl group instead of the ethyl(pentyl) group.
S-Benzyl propylcarbamothioate: Similar structure but has a propyl group instead of the ethyl(pentyl) group.
Comparison: this compound is unique due to the presence of the ethyl(pentyl) group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
| 85785-23-5 | |
Formule moléculaire |
C15H23NOS |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
S-benzyl N-ethyl-N-pentylcarbamothioate |
InChI |
InChI=1S/C15H23NOS/c1-3-5-9-12-16(4-2)15(17)18-13-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3 |
Clé InChI |
LRLSRIXNGLXHBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CC)C(=O)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)






![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)


